methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate
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Overview
Description
Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the benzimidazole ring, and the final coupling with the acrylate moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate ring closure and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the oxadiazole ring produces amine derivatives .
Scientific Research Applications
Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The oxadiazole and benzimidazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-2-phenanthro[9,10-d]imidazol-2-yl)-benzohydrazide: Used as a derivatization reagent for aldehydes in high-performance liquid chromatography.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its structural complexity allows for diverse applications in various scientific fields, setting it apart from simpler analogs .
Properties
Molecular Formula |
C28H24N4O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl (Z)-3-[4-[6-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-benzimidazol-2-yl]-3,5-dimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C28H24N4O4/c1-16-13-18(5-12-24(33)35-4)14-17(2)25(16)26-29-22-11-8-20(15-23(22)30-26)28-32-31-27(36-28)19-6-9-21(34-3)10-7-19/h5-15H,1-4H3,(H,29,30)/b12-5- |
InChI Key |
RUUFDOVIBIJHJK-XGICHPGQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=NC3=C(N2)C=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC)C)/C=C\C(=O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NC3=C(N2)C=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC)C)C=CC(=O)OC |
Origin of Product |
United States |
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